molecular formula C5H8N4O2 B2826415 1,2-dimethyl-5-nitro-1H-imidazol-4-amine CAS No. 21677-56-5

1,2-dimethyl-5-nitro-1H-imidazol-4-amine

Cat. No.: B2826415
CAS No.: 21677-56-5
M. Wt: 156.145
InChI Key: MDFROIFVAUIFEP-UHFFFAOYSA-N
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Description

1,2-Dimethyl-5-nitro-1H-imidazol-4-amine is a heterocyclic compound belonging to the imidazole family. This compound is characterized by the presence of a nitro group at the 5-position and two methyl groups at the 1- and 2-positions of the imidazole ring. It is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dimethyl-5-nitro-1H-imidazol-4-amine typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound often involves the nitration of 2-methylimidazole. The process includes the reaction of 2-methylimidazole with nitric acid under controlled temperature conditions to yield 2-methyl-5-nitroimidazole, which is then further modified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethyl-5-nitro-1H-imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Reduction: 1,2-dimethyl-5-amino-1H-imidazol-4-amine.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1,2-Dimethyl-5-nitro-1H-imidazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dimethyl-5-nitro-1H-imidazol-4-amine involves its interaction with biological molecules. The nitro group is believed to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitroimidazole compounds .

Comparison with Similar Compounds

Uniqueness: 1,2-Dimethyl-5-nitro-1H-imidazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and nitro functionality make it a versatile compound for various applications.

Properties

IUPAC Name

1,2-dimethyl-5-nitroimidazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-3-7-4(6)5(8(3)2)9(10)11/h6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFROIFVAUIFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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